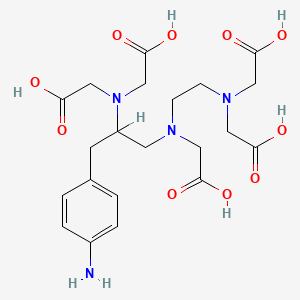

p-NH2-Bn-DTPA

描述

属性

IUPAC Name |

2-[[(2S)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O10/c22-15-3-1-14(2-4-15)7-16(25(12-20(32)33)13-21(34)35)8-23(9-17(26)27)5-6-24(10-18(28)29)11-19(30)31/h1-4,16H,5-13,22H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZWPBDUNJUSES-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to p-NH2-Bn-DTPA: A Bifunctional Chelator for Biomedical Applications

Introduction: The Crucial Role of Bifunctional Chelators in Modern Medicine

In the landscape of advanced drug development, particularly in the fields of nuclear medicine and targeted therapies, the ability to securely attach a metal ion to a biological targeting molecule is paramount. This is the domain of bifunctional chelators (BFCs), molecules ingeniously designed with two distinct functional ends: one to tenaciously bind a metal ion and another to covalently link to a biomolecule, such as a monoclonal antibody (MAb), peptide, or nanoparticle.[1][2] Diethylenetriaminepentaacetic acid (DTPA) has long been a cornerstone chelating agent, valued for its ability to form stable complexes with a variety of metal ions.[1][3]

This guide focuses on a key derivative, S-2-(4-Aminobenzyl)-diethylenetriaminepentaacetic acid, commonly known as p-NH2-Bn-DTPA. This molecule exemplifies the bifunctional concept: it features the powerful, acyclic DTPA core for metal sequestration and a strategically placed p-aminobenzyl group that provides a reactive handle for bioconjugation.[4][5] As researchers and drug developers, understanding the nuanced properties, chemistry, and application of p-NH2-Bn-DTPA is essential for harnessing its full potential in creating next-generation diagnostic and therapeutic agents. This document provides a deep dive into its chemical structure, coordination properties, conjugation methodologies, and critical applications.

Section 1: Physicochemical Properties of p-NH2-Bn-DTPA

A thorough understanding of the fundamental properties of p-NH2-Bn-DTPA is the foundation for its successful application.

Chemical Structure

p-NH2-Bn-DTPA is an acyclic aminopolycarboxylate chelator. Its structure consists of a central diethylenetriamine backbone heavily functionalized with five carboxymethyl arms, which are crucial for coordinating a metal ion. A benzyl group is attached to one of the ethylene carbons of the backbone, and this benzyl ring is substituted at the para position with a primary amine (-NH2), the key to its utility in bioconjugation.

Caption: Chemical structure of p-NH2-Bn-DTPA.

Core Properties

The essential chemical and physical data for p-NH2-Bn-DTPA are summarized below. Note that the formula and weight can vary depending on whether the compound is in its free acid form or a salt form (e.g., hydrochloride salt).

| Property | Value | Reference |

| Chemical Name | S-2-(4-Aminobenzyl)-diethylenetriaminepentaacetic acid | [6] |

| Synonyms | p-Aminobenzyl-DTPA | [5][7] |

| CAS Number | 102650-29-3 | [5][6] |

| Molecular Formula | C₂₁H₃₀N₄O₁₀ | [7] |

| Molecular Weight | 498.49 g/mol (Free Acid) | [7] |

| Molecular Weight (·4HCl) | 644.3 g/mol | [5][6] |

| Purity | Typically ≥95% by HPLC | [6] |

| Appearance | White to off-white solid | |

| Storage | Recommended storage at -20°C | [5] |

Section 2: Coordination Chemistry - The Art of Metal Chelation

The primary function of the DTPA moiety is to form a stable, kinetically inert complex with a metal ion, preventing its release in a biological system.

Mechanism of Chelation

DTPA is an octadentate ligand, meaning it has eight potential donor atoms (three nitrogen atoms and five oxygen atoms from the carboxylates) that can coordinate with a metal ion. This multi-point attachment, known as the chelate effect, results in a thermodynamically stable complex. The metal ion is effectively caged within the DTPA molecule, which satisfies its coordination number and shields it from interaction with other biological molecules.

Metal Ion Compatibility

p-NH2-Bn-DTPA is a versatile chelator for a range of trivalent metal ions, making it suitable for various applications in nuclear medicine.[5] Common metal ions include:

-

Yttrium-90 (⁹⁰Y): A high-energy beta emitter used for radioimmunotherapy (RIT).[1][10]

-

Lutetium-177 (¹⁷⁷Lu): A beta emitter with an accompanying gamma photon, making it suitable for theranostic applications (simultaneous therapy and imaging).[1]

-

Gadolinium (Gd³⁺): A paramagnetic ion used as a contrast agent in Magnetic Resonance Imaging (MRI).[11]

-

Technetium-99m (⁹⁹mTc): The workhorse of SPECT imaging, ⁹⁹mTc can be chelated by DTPA.[9][12][13][14]

Stability of Metal Complexes

The stability of the metal-chelator bond is critical to prevent the toxic free radiometal from leaching out in vivo. This stability is quantified by the thermodynamic stability constant (log K), where a higher value signifies a more stable complex.[15][16]

Several factors govern the stability of the final complex:[15]

-

pH: Chelation is highly pH-dependent. At low pH, the carboxylate groups are protonated and unavailable for coordination. Optimal chelation for most trivalent metals with DTPA typically occurs in a slightly acidic to neutral pH range (pH 4-7).

-

Metal Ion Properties: The charge and ionic radius of the metal ion are crucial. Smaller, more highly charged ions generally form more stable complexes.

-

Kinetic Inertness: While thermodynamic stability (log K) is important, kinetic inertness (the resistance of the complex to dissociation) is arguably more critical in vivo. Acyclic chelators like DTPA can sometimes exhibit lower kinetic stability compared to macrocyclic chelators like DOTA, especially for certain metal ions. This can lead to trans-chelation with other biological molecules like transferrin.[8] However, derivatives like CHX-A"-DTPA have been developed to improve this inertness.[8][17]

Section 3: Bioconjugation - Linking to Targeting Molecules

The p-aminobenzyl group is the gateway to attaching the metal-chelating complex to a biomolecule of interest.

The Role and Reactivity of the Aryl Amine

The primary aromatic amine (-NH2) on the benzyl ring is a versatile functional group.[5] While it can be used to form amide bonds with activated carboxylic acids on a biomolecule, this is often not the preferred route due to the lower nucleophilicity of aromatic amines compared to aliphatic amines (like the ε-amino group of lysine).

A more robust and common strategy is to first convert the amine into a more reactive functional group. The most prevalent approach is its conversion to an isothiocyanate (-N=C=S) , creating p-SCN-Bn-DTPA. This isothiocyanate group reacts efficiently and specifically with primary amines (such as the side chain of lysine residues on an antibody) under mild alkaline conditions (pH ~8.5-9.0) to form a stable thiourea bond. This two-step approach (amine → isothiocyanate → thiourea linkage) provides a highly reliable conjugation strategy.

Caption: Workflow for antibody conjugation via isothiocyanate chemistry.

Experimental Protocol: Conjugation of p-SCN-Bn-DTPA to a Monoclonal Antibody

This protocol outlines a general procedure. Causality: The choice of a bicarbonate/carbonate buffer is critical; it maintains the alkaline pH required for the reaction while not containing primary amines that would compete with the antibody. The molar ratio of chelator to antibody is a key parameter that must be optimized to achieve sufficient chelate incorporation without compromising the antibody's immunoreactivity.[18][19]

Materials:

-

Monoclonal Antibody (MAb) in a suitable buffer (e.g., PBS), concentration > 5 mg/mL.

-

p-SCN-Bn-DTPA (e.g., product B-355 from Macrocyclics).[20]

-

0.1 M Sodium Bicarbonate Buffer, pH 8.5-9.0.

-

Size Exclusion Chromatography (SEC) column (e.g., PD-10) for purification.

-

Anhydrous Dimethyl Sulfoxide (DMSO).

Procedure:

-

Buffer Exchange: The MAb must be in an amine-free buffer. Exchange the MAb into 0.1 M sodium bicarbonate buffer (pH 8.5) using a centrifugal filter unit (e.g., Amicon Ultra) or dialysis. Adjust the final MAb concentration to 5-10 mg/mL.

-

Chelator Preparation: Immediately before use, dissolve the p-SCN-Bn-DTPA in a small volume of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Rationale: The isothiocyanate group is susceptible to hydrolysis, so it must be dissolved in an anhydrous solvent just prior to addition.

-

Conjugation Reaction:

-

Calculate the volume of the p-SCN-Bn-DTPA stock solution needed to achieve the desired molar excess (e.g., 5:1 to 20:1 chelator:MAb). Optimization is crucial; higher ratios increase conjugation but risk antibody damage.[21]

-

While gently vortexing the MAb solution, add the calculated volume of p-SCN-Bn-DTPA stock.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Purification:

-

Equilibrate a PD-10 desalting column with sterile saline or PBS according to the manufacturer's instructions.

-

Apply the reaction mixture to the column.

-

Elute the MAb-DTPA conjugate with buffer. The conjugate, being a large protein, will elute in the void volume, while the smaller, unreacted chelator will be retained and elute later.

-

Collect the protein-containing fractions.

-

-

Characterization: Determine the protein concentration (e.g., by measuring A280) and the average number of DTPA molecules per MAb. This can be done using methods like MALDI-TOF mass spectrometry or by a functional assay involving radiolabeling with a known amount of metal.[21][22]

Section 4: Applications in Nuclear Medicine and Research

Once the DTPA-biomolecule conjugate is prepared and purified, it serves as a platform for creating targeted radiopharmaceuticals.

Radiolabeling for SPECT Imaging and Radioimmunotherapy

The conjugate can be radiolabeled with diagnostic isotopes like ¹¹¹In for SPECT imaging or therapeutic isotopes like ⁹⁰Y or ¹⁷⁷Lu for RIT.[8][9] The general principle involves incubating the DTPA-conjugate with the radionuclide in a suitable buffer at the optimal pH. A key advantage of acyclic chelators like DTPA is that radiolabeling can often be performed at room temperature, which is gentler on sensitive biomolecules compared to the heating often required for macrocyclic chelators like DOTA.[23]

Experimental Protocol: Radiolabeling of a DTPA-MAb with ¹¹¹InCl₃

This protocol provides a self-validating system, where the final step is a mandatory quality control check.

Materials:

-

DTPA-MAb conjugate in 0.1 M Sodium Acetate buffer, pH 5.0-5.5.

-

¹¹¹InCl₃ (Indium-111 chloride) in dilute HCl.

-

0.1 M Sodium Acetate Buffer, pH 5.0-5.5.

-

50 mM DTPA solution (for quenching).

-

Instant Thin-Layer Chromatography (iTLC) strips (e.g., silica gel impregnated).

-

Mobile Phase: 0.1 M Sodium Citrate buffer, pH 6.0.

Procedure:

-

Reaction Setup: In a sterile, metal-free microcentrifuge tube, add the DTPA-MAb conjugate (e.g., 100 µg).

-

pH Adjustment: Add a sufficient volume of acetate buffer to ensure the final reaction pH will be between 5.0 and 5.5. Rationale: This pH range is optimal for ¹¹¹In chelation by DTPA and minimizes metal hydroxide formation.

-

Radiolabeling:

-

Carefully add the desired amount of ¹¹¹InCl₃ (e.g., 1-5 mCi) to the tube.

-

Mix gently by flicking the tube.

-

Incubate at room temperature for 30 minutes.

-

-

Quenching (Optional but Recommended): Add a small volume of 50 mM DTPA solution to chelate any remaining free ¹¹¹In.[24] This prevents non-specific binding of free radiometal later on.

-

Quality Control (QC):

-

Spot a small aliquot (~1 µL) of the reaction mixture onto the bottom of an iTLC strip.

-

Develop the strip in a chromatography tank containing 0.1 M Sodium Citrate buffer.

-

Mechanism: In this system, the radiolabeled MAb is a large molecule and remains at the origin (Rf = 0). The free ¹¹¹In (or ¹¹¹In-citrate/DTPA complex) is small and mobile, migrating with the solvent front (Rf = 1.0).

-

Cut the strip in half and count the radioactivity in each section using a gamma counter.

-

Calculate the Radiochemical Purity (RCP): RCP (%) = [Counts at Origin / (Counts at Origin + Counts at Front)] x 100.

-

An RCP of >95% is typically required for in vivo use. If the RCP is low, purification via SEC is necessary.

-

Caption: Overall workflow from conjugate to preclinical evaluation.

Section 5: Advanced Considerations & Comparative Analysis

While p-NH2-Bn-DTPA is a powerful tool, it is essential to understand its place among other available chelating systems.

-

vs. Cyclic DTPA Anhydride (cDTPAA): cDTPAA is another common form of DTPA used for conjugation. It reacts with lysine amines to form an amide bond. However, this reaction can sometimes lead to cross-linking of proteins and may result in lower in vivo stability of the radiometal complex compared to conjugates formed with benzyl-DTPA derivatives.[10][19] Studies have shown that isothiocyanate-benzyl-DTPA conjugates can lead to lower bone uptake of released ⁹⁰Y, a significant advantage for therapy.[10]

-

vs. CHX-A"-DTPA: This derivative incorporates a cyclohexyl backbone, which pre-organizes the chelating arms and stiffens the structure. This results in a metal complex with significantly higher kinetic inertness and in vivo stability compared to standard DTPA, making it a superior choice for many applications, especially with ⁹⁰Y.[8][17]

-

vs. Macrocyclic Chelators (DOTA): The primary advantage of acyclic chelators like p-NH2-Bn-DTPA is the faster radiolabeling kinetics, often at room temperature.[23] Macrocyclic chelators like DOTA typically require heating (e.g., 80-100°C) to facilitate metal insertion, which can be detrimental to sensitive biomolecules. However, DOTA generally forms complexes with higher thermodynamic stability and kinetic inertness, making it the "gold standard" for certain radiometals like ¹⁷⁷Lu and ⁶⁸Ga, where complex stability is paramount.

Conclusion

p-NH2-Bn-DTPA remains a versatile and highly relevant bifunctional chelator in the development of targeted radiopharmaceuticals and imaging agents. Its well-understood chemistry, ease of conjugation (especially via the isothiocyanate derivative), and ability to chelate a wide range of medically important radionuclides at ambient temperatures make it an invaluable tool for researchers. While newer chelators with enhanced stability profiles have been developed, the foundational principles and protocols established with p-NH2-Bn-DTPA continue to inform the field. A comprehensive grasp of its properties, reaction mechanisms, and comparative advantages allows scientists to make informed decisions, optimizing the design and synthesis of potent and specific agents for the diagnosis and treatment of disease.

References

-

Molecular structure of antigen: a metal-p-NH2-Bn-DTPA-protein. b 3-D... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

High specificity detection of Pb 2+ ions by p-SCN-Bz-DTPA immunogen and p-NH 2 -Bn-DTPA coating antigen - Hep Journals. (n.d.). Retrieved January 16, 2026, from [Link]

-

p-NH₂-Bn-DTPA - AxisPharm. (n.d.). Retrieved January 16, 2026, from [Link]

-

Factors influencing DTPA conjugation to antibodies via cyclic DTPA anhydride. (1983). Journal of Nuclear Medicine, 24(12), 1158-1163. Retrieved from [Link]

-

p-NO2-Bn-H4neunpa and H4neunpa-Trastuzumab: Bifunctional Chelator for Radiometalpharmaceuticals and 111In Immuno-SPECT Imaging | Request PDF. (n.d.). Retrieved January 16, 2026, from [Link]

-

Methods for the Production of Radiolabeled Bioagents for ImmunoPET. (2016). In Methods in Molecular Biology (Vol. 1445, pp. 147-164). Retrieved from [Link]

-

Methods for Radiolabelling Nanoparticles: PET Use (Part 2). (2022). Pharmaceutics, 14(10), 2209. Retrieved from [Link]

-

De novo synthesis of a new diethylenetriaminepentaacetic acid (DTPA) bifunctional chelating agent. (2004). Bioconjugate Chemistry, 15(3), 570-580. Retrieved from [Link]

-

De Novo Synthesis of a New Diethylenetriaminepentaacetic Acid (DTPA) Bifunctional Chelating Agent | Request PDF. (n.d.). Retrieved January 16, 2026, from [Link]

-

Methods for Radiolabeling Nanoparticles (Part 3): Therapeutic Use. (2022). Pharmaceuticals, 15(11), 1386. Retrieved from [Link]

-

Preparation, Characterization and Radiolabeling of a New Amphiphilic Derivative of DTPA. (2001). Journal of the Mexican Chemical Society, 45(4), 183-186. Retrieved from [Link]

-

Factors influencing DTPA conjugation with antibodies by cyclic DTPA anhydride. (1983). Journal of Nuclear Medicine, 24(12), 1158-1163. Retrieved from [Link]

-

A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal (90)Y. (2016). Nuclear Medicine and Biology, 43(10), 617-626. Retrieved from [Link]

-

The role of Tc-99m-DTPA nuclear medicine GFR studies in pediatric solid tumor patients. (2010). Pediatric Blood & Cancer, 54(5), 724-729. Retrieved from [Link]

-

Selection of a DTPA chelate conjugate for monoclonal antibody targeting to a human colonic tumor in nude mice. (1990). International Journal of Cancer, 46(6), 1051-1057. Retrieved from [Link]

-

Radiolabeled Dendrimers for Nuclear Medicine Applications. (2018). Molecules, 23(7), 1583. Retrieved from [Link]

-

Tuning the Properties of Rigidified Acyclic DEDPA2– Derivatives for Application in PET Using Copper-64. (2015). Inorganic Chemistry, 54(4), 1588-1600. Retrieved from [Link]

-

Tc-99m DTPA | Radiology Reference Article | Radiopaedia.org. (n.d.). Retrieved January 16, 2026, from [Link]

-

A synthetic macromolecule for sentinel node detection: (99m)Tc-DTPA-mannosyl-dextran. (2001). Journal of Nuclear Medicine, 42(10), 1530-1537. Retrieved from [Link]

-

Practical Aspects of labeling DTPA- and DOTA- Peptides with ⁹⁰Y, ¹¹¹In and ¹⁷⁷Lu. (2004). In Quarterly Journal of Nuclear Medicine and Molecular Imaging (Vol. 48, pp. 24-35). Retrieved from [Link]

-

The Role of Tc-99m DTPA Renal Dynamic Scintigraphy in Retroperitoneal Liposarcoma. (2019). BioMed Research International, 2019, 9305103. Retrieved from [Link]

-

High specificity detection of Pb2+ ions by p-SCN-Bz-DTPA immunogen and p-NH2-Bn-DTPA coating antigen | Request PDF. (n.d.). Retrieved January 16, 2026, from [Link]

-

Stability of metal ion complexes with the synthetic phytosiderophore proline-2'-deoxymugineic acid. (2024). Biometals, 37(6), 1599-1607. Retrieved from [Link]

-

Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56 in a 68Ga Setting: The Critical Impact of Antioxidant Concentrations. (2024). Molecules, 29(16), 3740. Retrieved from [Link]

-

Radiolabelling of monoclonal antibodies: optimization of conjugation of DTPA to F(ab')2-fragments and a novel measurement of the degree of conjugation using Eu(III)-labelling. (1989). European Journal of Nuclear Medicine, 15(3), 157-161. Retrieved from [Link]

-

Synthesis and Characterization of Various Benzyl Diethylenetriaminepentaacetic Acids (dtpa) and Their Paramagnetic Complexes, Potential Contrast Agents for Magnetic Resonance Imaging | Request PDF. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

- 1. De novo synthesis of a new diethylenetriaminepentaacetic acid (DTPA) bifunctional chelating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preparation, characterization and radiolabeling of a new amphiphilic derivative of DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. p-NH₂-Bn-DTPA | AxisPharm [axispharm.com]

- 6. macrocyclics.com [macrocyclics.com]

- 7. guidechem.com [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Selection of a DTPA chelate conjugate for monoclonal antibody targeting to a human colonic tumor in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The role of Tc-99m-DTPA nuclear medicine GFR studies in pediatric solid tumor patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. radiopaedia.org [radiopaedia.org]

- 14. The Role of Tc-99m DTPA Renal Dynamic Scintigraphy in Retroperitoneal Liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Stability of metal ion complexes with the synthetic phytosiderophore proline-2'-deoxymugineic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal (90)Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Factors influencing DTPA conjugation with antibodies by cyclic DTPA anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. macrocyclics.com [macrocyclics.com]

- 21. Radiolabelling of monoclonal antibodies: optimization of conjugation of DTPA to F(ab')2-fragments and a novel measurement of the degree of conjugation using Eu(III)-labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. journal.hep.com.cn [journal.hep.com.cn]

- 23. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 24. Methods for the Production of Radiolabeled Bioagents for ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to p-NH2-Bn-DTPA: Properties, Application, and Best Practices

This guide provides a comprehensive technical overview of S-2-(4-Aminobenzyl)diethylenetriaminepentaacetic acid, commonly referred to as p-NH2-Bn-DTPA. Designed for researchers, chemists, and drug development professionals, this document delves into the core physicochemical properties, synthesis considerations, and critical applications of this versatile bifunctional chelating agent, with a focus on enabling robust and reproducible bioconjugation and radiolabeling workflows.

Introduction: The Strategic Importance of p-NH2-Bn-DTPA

In the landscape of targeted radiopharmaceuticals and molecular imaging, the stable incorporation of a metallic radionuclide onto a biological targeting vector (e.g., a monoclonal antibody) is paramount. This requires a specialized molecule known as a bifunctional chelating agent (BFCA). p-NH2-Bn-DTPA has emerged as a cornerstone BFCA for several compelling reasons. It features two distinct functional domains:

-

A Chelating Moiety: The diethylenetriaminepentaacetic acid (DTPA) portion provides a high-affinity coordination site for a wide range of trivalent metal ions, including therapeutic (e.g., ⁹⁰Y, ¹⁷⁷Lu) and diagnostic (e.g., ¹¹¹In) radionuclides.[1][2] The acyclic yet octadentate nature of DTPA allows for rapid and stable complexation under mild, biologically compatible conditions.[1][3]

-

A Bio-orthogonal Reactive Group: The p-aminobenzyl group provides a reactive handle for covalent attachment to biomolecules.[4] The primary aromatic amine can be readily converted to a more reactive isothiocyanate (-NCS) for efficient coupling to lysine residues on antibodies or modified to other functionalities for alternative conjugation strategies.[5]

This dual functionality allows for a robust, two-step process: first, the stable conjugation of the chelator to the biomolecule, and second, the efficient radiolabeling of the resulting immunoconjugate.[3]

Part 1: Core Physicochemical Properties

Precise characterization of p-NH2-Bn-DTPA is the foundation for its successful application. The identity and purity of the starting material directly impact conjugation efficiency, labeling yields, and the in vivo stability of the final radiolabeled product.

Molecular Formula and Weight

There is a critical distinction to be made regarding the molecular weight of p-NH2-Bn-DTPA. The free acid form has a specific molecular weight, while commercially available preparations are often supplied as hydrochloride (HCl) salts to improve solubility and stability. This distinction is vital for accurate molar calculations in conjugation reactions.

| Property | Value (Free Acid) | Value (Tetrahydrochloride Salt) | Source(s) |

| Full Chemical Name | (S)-2-(4-Aminobenzyl)diethylenetriaminepentaacetic acid | (S)-2-(4-Aminobenzyl)diethylenetriaminepentaacetic acid hydrochloride | [4][6] |

| Molecular Formula | C₂₁H₃₀N₄O₁₀ | C₂₁H₃₀N₄O₁₀ · 4HCl | [6][7][8] |

| Molecular Weight | 498.48 g/mol | 644.3 g/mol | [7][8] |

| CAS Number | 102650-29-3 | 102650-29-3 | [4][6][7] |

Note: Always verify the specific form (free acid vs. salt) from the supplier's Certificate of Analysis to ensure correct molar calculations.

Part 2: Synthesis, Purification, and Quality Control

The synthesis of p-NH2-Bn-DTPA is a multi-step organic process designed to introduce the aminobenzyl group onto the DTPA backbone with stereochemical control.[2][9] While end-users typically procure the compound commercially, understanding its synthesis and the requisite quality control provides insight into potential impurities and informs best practices for handling and storage.

Synthetic Strategy Overview

A common synthetic approach involves building the functionalized triamine core and subsequently assembling the chelating arms.[2] This ensures the correct placement of the aminobenzyl group and maintains the integrity of the carboxylic acid groups, which are often protected as esters (e.g., t-butyl esters) during synthesis and deprotected in the final step.[9]

Purification and QC: A Mandate for High Purity

For its use in developing clinical-grade radiopharmaceuticals, p-NH2-Bn-DTPA must be of exceptionally high purity (typically ≥95%).[6]

-

Purification: The primary method for purifying the final product is reversed-phase high-performance liquid chromatography (RP-HPLC). This technique effectively separates the target compound from starting materials, reaction by-products, and incompletely deprotected intermediates.

-

Quality Control (QC): A panel of analytical techniques is employed to validate the identity and purity of each batch:

-

Mass Spectrometry (MS): Confirms the correct molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Verifies the chemical structure and the absence of organic impurities.

-

Analytical RP-HPLC: Quantifies the purity of the final compound.

-

The diagram below outlines a generalized workflow for the synthesis and quality control of p-NH2-Bn-DTPA.

Caption: Generalized workflow for p-NH2-Bn-DTPA synthesis and quality control.

Part 3: Application in Bioconjugation and Radiochemistry

The primary application of p-NH2-Bn-DTPA is the creation of stably radiolabeled biomolecules for imaging and therapy.[4] This involves a two-stage experimental protocol: (1) conjugation of the chelator to the biomolecule and (2) radiolabeling with the desired metal.

Experimental Protocol: Antibody Conjugation and Radiolabeling

This protocol provides a representative methodology for conjugating p-NH2-Bn-DTPA to a monoclonal antibody (mAb) via its isothiocyanate derivative (p-SCN-Bn-DTPA) and subsequent radiolabeling with Indium-111 (¹¹¹In).

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS), free of amine-containing stabilizers like Tris or glycine.

-

p-SCN-Bn-DTPA (commercially available or synthesized from p-NH2-Bn-DTPA).

-

0.1 M Sodium Bicarbonate Buffer, pH 8.5-9.0.

-

PD-10 desalting columns (or equivalent size-exclusion chromatography system).

-

¹¹¹InCl₃ in 0.05 M HCl.

-

0.2 M Sodium Acetate or Citrate Buffer, pH 5.0-6.0.

-

50 mM DTPA solution (for quenching).

-

Instant Thin-Layer Chromatography (ITLC) system for radiochemical purity analysis.

Step 1: Antibody Preparation

-

Buffer exchange the mAb into 0.1 M sodium bicarbonate buffer (pH 8.5) using a PD-10 column to remove any interfering buffer components.

-

Adjust the mAb concentration to 5-10 mg/mL. Causality: Higher protein concentrations favor more efficient conjugation kinetics.[10]

Step 2: Conjugation Reaction

-

Dissolve p-SCN-Bn-DTPA in DMSO to a stock concentration of 10 mg/mL immediately before use.

-

Add a 10- to 20-fold molar excess of the p-SCN-Bn-DTPA solution to the stirring mAb solution. Causality: A molar excess drives the reaction towards completion, but excessive amounts can lead to over-conjugation and potential protein aggregation or loss of immunoreactivity.[11]

-

Incubate the reaction for 1-2 hours at room temperature. The isothiocyanate group reacts with the primary ε-amino groups of lysine residues on the antibody surface to form a stable thiourea bond.

Step 3: Purification of the DTPA-mAb Conjugate

-

Purify the reaction mixture using a PD-10 desalting column equilibrated with 0.2 M sodium acetate buffer (pH 6.0).

-

Collect the protein fraction, which now contains the DTPA-mAb conjugate, separating it from unreacted chelator.

Step 4: Radiolabeling Reaction

-

Add the desired activity of ¹¹¹InCl₃ (e.g., 1-10 mCi) to the purified DTPA-mAb conjugate.

-

Incubate for 30 minutes at room temperature. The DTPA moiety rapidly chelates the ¹¹¹In³⁺ ion. Causality: The reaction is performed at a slightly acidic pH (5.0-6.0) to prevent the formation of metal hydroxides while ensuring efficient chelation.[3]

Step 5: Quality Control of the Radiolabeled Antibody

-

Determine the radiochemical purity (RCP) using ITLC. A high RCP (>95%) indicates that the vast majority of the radioactivity is bound to the antibody.

-

Optionally, quench the reaction by adding a small volume of 50 mM DTPA solution to chelate any remaining free ¹¹¹In.[12]

-

The final product, ¹¹¹In-DTPA-mAb, is ready for further in vitro or in vivo evaluation.

Caption: Workflow for antibody conjugation and subsequent radiolabeling.

References

-

p-NH₂-Bn-DTPA . AxisPharm. [Link]

-

Pentetic acid . Wikipedia. [Link]

-

Govindan, S. V., et al. Labeling of monoclonal antibodies with diethylenetriaminepentaacetic acid-appended radioiodinated peptides containing D-amino acids . PubMed. [Link]

-

Ferreira, C. A., et al. Methods for the Production of Radiolabeled Bioagents for ImmunoPET . PMC - NIH. [Link]

-

Uccelli, L., et al. Methods for Radiolabeling Nanoparticles (Part 3): Therapeutic Use . MDPI. [Link]

-

Fichna, J., et al. Preparation, Characterization and Radiolabeling of a New Amphiphilic Derivative of DTPA . Seminars in Nuclear Medicine. [Link]

-

Misra, H. P., et al. De novo synthesis of a new diethylenetriaminepentaacetic acid (DTPA) bifunctional chelating agent . PubMed. [Link]

-

Paik, C. H., et al. Factors influencing DTPA conjugation with antibodies by cyclic DTPA anhydride . PubMed. [Link]

-

Tidwell, M. W., et al. Synthesis and Biological Characterization of Protease-Activated Prodrugs of Doxazolidine . PMC - NIH. [Link]

-

Antibody Conjugation Assay: Methods, Protocols & Techniques . Bio-Techne. [Link]

-

Arano, Y., et al. Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis . PubMed. [Link]

-

Antibody Conjugation Methods, Techniques, Protocols . antibody-conjugation.com. [Link]

-

Brechbiel, M. W., et al. Synthesis of 1-(p-isothiocyanatobenzyl) derivatives of DTPA and EDTA. Antibody labeling and tumor-imaging studies . Inorganic Chemistry - ACS Publications. [Link]

Sources

- 1. Pentetic acid - Wikipedia [en.wikipedia.org]

- 2. De novo synthesis of a new diethylenetriaminepentaacetic acid (DTPA) bifunctional chelating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. p-NH₂-Bn-DTPA | AxisPharm [axispharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. macrocyclics.com [macrocyclics.com]

- 7. p-NH₂-Bn-DTPA | CymitQuimica [cymitquimica.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 11. Factors influencing DTPA conjugation with antibodies by cyclic DTPA anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methods for the Production of Radiolabeled Bioagents for ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]

The Bifunctional Chelator p-NH2-Bn-DTPA: A Technical Guide to its Mechanism and Application in Radiopharmaceutical Development

Introduction: The Critical Role of Bifunctional Chelators in Targeted Radionuclide Therapy and Imaging

In the landscape of modern medicine, the convergence of targeting molecules with radioactive isotopes has given rise to powerful diagnostic and therapeutic agents known as radiopharmaceuticals.[1][2] These constructs enable the precise delivery of radiation to pathological sites, such as tumors, for either imaging via techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), or for targeted radionuclide therapy.[3] The efficacy and safety of these agents are critically dependent on the stable and inert linkage between the targeting biomolecule (e.g., a monoclonal antibody or peptide) and the radiometal. This crucial connection is forged by a class of molecules known as bifunctional chelators (BFCs).[1][3]

A BFC possesses two key functionalities: a strong metal-chelating moiety that securely sequesters a radiometal ion, and a reactive functional group that allows for covalent attachment to a biomolecule.[2] The choice of BFC is paramount, as it dictates the stability of the radiometal complex, influences the pharmacokinetic properties of the entire conjugate, and must be attached under conditions that preserve the biological activity of the targeting molecule.[4]

This technical guide provides an in-depth exploration of a cornerstone acyclic BFC: 2-(4-Aminobenzyl)-diethylenetriaminepentaacetic acid (p-NH2-Bn-DTPA) . We will dissect its core mechanism of action, from the fundamental principles of DTPA chelation to the specific roles of its constituent parts. This guide is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the application of p-NH2-Bn-DTPA in the synthesis of next-generation radiopharmaceuticals.

I. Deconstructing p-NH2-Bn-DTPA: Structure and Function

The p-NH2-Bn-DTPA molecule is an elegant fusion of three distinct chemical domains, each contributing to its overall function as a bifunctional chelator.

-

The DTPA Core: A Powerful Octadentate Chelating Agent At its heart lies diethylenetriaminepentaacetic acid (DTPA), a well-established, flexible, and powerful octadentate chelating agent. DTPA features three amine nitrogen atoms and five carboxylate groups, which act as Lewis bases, donating electron pairs to form strong coordinate bonds with a metal ion.[1] This multidentate nature allows DTPA to wrap around a metal cation, forming a highly stable, cage-like complex. This high stability is crucial in vivo to prevent the premature release of the radiometal, which could lead to off-target toxicity and poor imaging contrast.

-

The Benzyl Group: A Strategic Spacer The DTPA core is covalently linked to a benzyl group. This aromatic ring acts as a rigid spacer, distancing the bulky DTPA-metal complex from the conjugated biomolecule.[5] This separation is a key design feature, as it minimizes potential steric hindrance that could interfere with the biomolecule's target binding affinity.[3] The position of this linker on the DTPA backbone can influence the stability and biodistribution of the final radiolabeled conjugate.[5]

-

The para-Amino Group: The Gateway for Bioconjugation Positioned on the benzyl ring is a primary amine (-NH2) group. This functional group is the reactive handle used to covalently attach the chelator to a biomolecule. Unlike its commonly used isothiocyanate counterpart (p-SCN-Bn-DTPA), the amino group of p-NH2-Bn-DTPA offers a distinct conjugation chemistry, primarily through diazotization, which allows for site-specific targeting of tyrosine residues on proteins.[6][7]

Below is a diagram illustrating the logical relationship between the structural components of p-NH2-Bn-DTPA and their respective functions.

II. The Mechanism of Action: From Chelation to Bioconjugation

A. Coordination Chemistry and Chelation Mechanism

The primary mechanism of action for p-NH2-Bn-DTPA is the formation of a thermodynamically stable and kinetically inert complex with a radiometal ion. This process involves the coordination of the metal by the nitrogen and oxygen donor atoms of the DTPA backbone.

The five carboxylate groups of DTPA are deprotonated at physiological pH, creating a highly anionic "pocket" that electrostatically attracts positively charged metal ions. The three amine nitrogens and the deprotonated carboxylate oxygens then envelop the metal ion, satisfying its coordination sphere. For many trivalent radiometals of interest, such as Indium-111 (¹¹¹In), Yttrium-90 (⁹⁰Y), and Lutetium-177 (¹⁷⁷Lu), DTPA acts as an octadentate ligand, forming a complex with a coordination number of 8.

The resulting complex is characterized by multiple chelate rings (five-membered rings formed between the metal, two donor atoms, and the connecting carbons), which confers significant thermodynamic stability. This "chelate effect" is entropically favorable and is the basis for the high stability constants observed for DTPA-metal complexes.

The diagram below illustrates the chelation of a trivalent metal ion (M³⁺) by the DTPA moiety.

B. Bioconjugation via Diazotization

The p-amino group provides a unique method for conjugation to proteins, distinct from the more common isothiocyanate or NHS-ester chemistries that target lysine residues. The primary amine of p-NH2-Bn-DTPA can be converted into a highly reactive diazonium salt, which then undergoes an azo-coupling reaction, primarily with the electron-rich phenol side chain of tyrosine residues on the antibody or peptide.[6][7]

This method offers the potential for more site-specific conjugation, as tyrosine residues are often less abundant and may be located away from the antigen-binding sites of an antibody, thereby preserving immunoreactivity.

The overall workflow for conjugation and radiolabeling is depicted below.

III. Experimental Protocols and Methodologies

The successful implementation of p-NH2-Bn-DTPA requires robust and validated protocols. The following sections provide detailed, step-by-step methodologies for the key experimental procedures.

Protocol 1: Conjugation of p-NH2-Bn-DTPA to an Antibody via Diazotization

This protocol describes the conversion of the p-amino group to a diazonium salt and its subsequent coupling to tyrosine residues on a monoclonal antibody (mAb).

Materials:

-

p-NH2-Bn-DTPA

-

Monoclonal antibody (in a suitable buffer, e.g., borate buffer, pH 9.0)

-

Hydrochloric acid (HCl), 1 M

-

Sodium nitrite (NaNO₂), 2 M solution, freshly prepared and kept on ice

-

Sodium hydroxide (NaOH), 4 M

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography (SEC) column (e.g., PD-10)

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in a cold (4°C) reaction buffer (e.g., 0.1 M borate buffer, pH 9.0).

-

Diazotization of p-NH2-Bn-DTPA:

-

In a separate microcentrifuge tube on ice, dissolve p-NH2-Bn-DTPA in cold 1 M HCl.

-

Add 1 equivalent of cold 2 M sodium nitrite solution dropwise while vortexing gently.

-

Incubate the reaction on ice for 10-15 minutes. The resulting solution contains the reactive diazonium salt and should be used immediately.[7]

-

-

Azo Coupling Reaction:

-

Slowly add the freshly prepared diazonium salt solution to the cold antibody solution. A typical molar ratio is 10-20 fold excess of the chelator to the antibody.

-

Monitor and adjust the pH of the reaction mixture to ~9.0 using 4 M NaOH.[7] This alkaline pH is crucial for the electrophilic substitution on the tyrosine phenol ring.

-

Allow the reaction to proceed at 4°C for 1-2 hours with gentle mixing.

-

-

Purification of the Conjugate:

-

Purify the resulting DTPA-antibody conjugate from excess, unreacted chelator using a size-exclusion column (e.g., PD-10) pre-equilibrated with PBS, pH 7.4.

-

Collect the protein fractions, typically the first colored fractions to elute.

-

-

Characterization:

-

Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA or A280).

-

The number of chelators per antibody can be determined by various methods, including isotope dilution assays after labeling with a known amount of radiometal.

-

Protocol 2: Radiolabeling of DTPA-Antibody Conjugate with Indium-111

This protocol details the chelation of ¹¹¹In by the purified DTPA-antibody conjugate.

Materials:

-

Purified DTPA-antibody conjugate

-

¹¹¹InCl₃ in 0.05 M HCl

-

Ammonium acetate buffer (0.1 M, pH 5.5)

-

DTPA solution (50 mM, pH 7) for quenching and quality control

-

Instant thin-layer chromatography (ITLC-SG) strips

-

Mobile phase for ITLC: 50 mM DTPA, pH 5.5

Procedure:

-

Reaction Setup: In a sterile, conical vial, add the purified DTPA-antibody conjugate.

-

Buffering: Add ammonium acetate buffer to the conjugate to adjust the final pH of the reaction mixture to between 5.0 and 6.0. The optimal pH for ¹¹¹In chelation by DTPA is in this slightly acidic range.

-

Radiolabeling:

-

Add the desired amount of ¹¹¹InCl₃ solution to the buffered conjugate.

-

Incubate the reaction mixture at room temperature for 30 minutes with occasional gentle mixing.[8]

-

-

Quality Control (Radiochemical Purity):

-

Spot a small aliquot (1-2 µL) of the reaction mixture onto an ITLC-SG strip.

-

Develop the strip using 50 mM DTPA as the mobile phase.

-

In this system, the ¹¹¹In-DTPA-antibody conjugate remains at the origin (Rf = 0.0), while any unbound ¹¹¹In is chelated by the DTPA in the mobile phase and moves with the solvent front (Rf = 1.0).

-

Analyze the strip using a radio-TLC scanner to determine the percentage of radioactivity at the origin, which corresponds to the radiochemical purity. A purity of >95% is typically required for in vivo use.

-

-

Purification (if necessary): If the radiochemical purity is below the desired threshold, the radiolabeled conjugate can be purified using a size-exclusion column (e.g., PD-10) to remove unbound ¹¹¹In.

IV. Performance and Scientific Integrity: Stability and Validation

The trustworthiness of a radiopharmaceutical hinges on the stability of the radiometal-chelator complex in vivo. Premature dissociation of the radiometal leads to non-specific accumulation in organs like the liver, spleen, and bone, resulting in increased radiation dose to healthy tissues and compromised imaging quality.[5]

Quantitative Stability Data

The stability of DTPA-based radioconjugates is a critical parameter. While DTPA provides rapid and efficient labeling at room temperature, its in vivo stability can be lower compared to macrocyclic chelators like DOTA, especially for certain radiometals. The introduction of a cyclohexyl or benzyl group can enhance stability.

| Chelator Conjugate | Radiometal | Stability (% Intact after 24h in serum) | Reference |

| [¹¹¹In][In(DTPA)]²⁻ | ¹¹¹In | 88.3% | [4] |

| [¹¹¹In][In(p-NH₂-Bn-CHX-A″-DTPA)]²⁻ | ¹¹¹In | 89.9% | [4] |

| [¹¹¹In]In-DTPA-Peptide | ¹¹¹In | >70% | [9] |

Table 1: Comparative in vitro stability of various ¹¹¹In-labeled DTPA conjugates in serum.

These data indicate that while DTPA conjugates are largely stable, a fraction of the radiometal can dissociate over 24 hours.[9] This underscores the importance of rigorous quality control and stability testing for each new radioconjugate developed. For therapeutic applications with longer-lived isotopes like ⁹⁰Y or ¹⁷⁷Lu, where the radiopharmaceutical circulates for extended periods, the kinetic inertness of the complex is even more critical. While p-NH2-Bn-DTPA is effective for many applications, particularly with ¹¹¹In for imaging, macrocyclic alternatives may be preferred for therapeutic agents requiring maximum in vivo stability.[10]

Self-Validating Quality Control System

A robust quality control (QC) system is essential to ensure the safety and efficacy of the final radiopharmaceutical. This system should be self-validating, providing clear, quantitative measures of purity and integrity.

Key QC Assays:

-

Radiochemical Purity (RCP): As described in Protocol 2, ITLC is a rapid and effective method to determine the percentage of radiometal successfully chelated by the conjugate. For more precise quantification, High-Performance Liquid Chromatography (HPLC), particularly size-exclusion HPLC, can be employed to separate the radiolabeled antibody from free radiometal and aggregates.[11]

-

Immunoreactivity: It is crucial to verify that the conjugation and radiolabeling processes have not damaged the antibody's ability to bind to its target antigen. This is typically assessed using an in vitro binding assay with cells that express the target antigen. A decrease in immunoreactivity will lead to reduced tumor uptake and efficacy in vivo.

-

In Vitro Serum Stability: The radiolabeled conjugate should be incubated in human or animal serum at 37°C for various time points (e.g., 1, 4, 24, 48 hours). At each time point, the percentage of intact radiolabeled antibody is determined by ITLC or HPLC to assess its stability under physiological conditions.[11]

V. Conclusion and Future Perspectives

The bifunctional chelator p-NH2-Bn-DTPA remains a valuable and versatile tool in the development of radiopharmaceuticals. Its powerful DTPA core allows for efficient and rapid chelation of a variety of medically relevant radiometals under mild conditions. The p-aminobenzyl group offers a distinct conjugation strategy via diazotization, enabling potentially site-specific attachment to tyrosine residues, which can be advantageous for preserving the biological function of sensitive proteins.

The inherent trade-off between the ease of labeling with acyclic chelators like DTPA and the superior kinetic inertness of macrocyclic chelators like DOTA is a central consideration in radiopharmaceutical design. While p-NH2-Bn-DTPA has demonstrated sufficient stability for many diagnostic applications, particularly with ¹¹¹In, the development of next-generation acyclic chelators with enhanced in vivo stability continues to be an active area of research.

As the field moves towards more personalized and potent targeted radionuclide therapies, a deep understanding of the mechanism, performance, and practical application of foundational chelators like p-NH2-Bn-DTPA is indispensable. This guide provides the technical framework and validated methodologies to empower researchers to harness the capabilities of this important molecule, ensuring the development of safe, stable, and effective radiopharmaceuticals for the advancement of nuclear medicine.

References

-

Price, E. W., et al. (2019). Functionally Versatile and Highly Stable Chelator for ¹¹¹In and ¹⁷⁷Lu: Proof-of-Principle Prostate-Specific Membrane Antigen Targeting. Bioconjugate Chemistry. Available at: [Link]

-

Van de Bittner, G. C., et al. (2019). Radiometal-Containing Aryl Diazonium Salts for Chemoselective Bioconjugation of Tyrosine Residues. ACS Omega. Available at: [Link]

-

Tregilgas, L., et al. (2016). An indium-111-labelled membrane-targeted peptide for cell tracking with radionuclide imaging. Dalton Transactions. Available at: [Link]

-

Van de Bittner, G. C., et al. (2019). Radiometal-Containing Aryl Diazonium Salts for Chemoselective Bioconjugation of Tyrosine Residues. ACS Publications. Available at: [Link]

-

Syme, R., et al. (1991). In vitro stability of EDTA and DTPA immunoconjugates of monoclonal antibody 2G3 labeled with indium-111. International Journal of Radiation Applications and Instrumentation. Part B. Nuclear Medicine and Biology. Available at: [Link]

-

Fattahi, M., et al. (2012). Preparation of [In-111]-labeled-DTPA-bombesin conjugates at high specific activity and stability. Applied Radiation and Isotopes. Available at: [Link]

-

Ahmad, Z., et al. (2018). Synthesis of ¹¹¹In-p-SCN-Bn-DTPA-nimotuzumab and its preclinical evaluation in EGFR positive NSCLC animal model. ResearchGate. Available at: [Link]

-

Boros, E., et al. (2021). Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals. Molecules. Available at: [Link]

-

Tieu, W., et al. (2016). A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal (90)Y. Nuclear Medicine and Biology. Available at: [Link]

-

Kang, C. S., et al. (2015). Promising Bifunctional Chelators for Copper 64-PET Imaging: Practical (64)Cu Radiolabeling and High in Vitro and in Vivo Complex Stability. Journal of Biological Inorganic Chemistry. Available at: [Link]

-

Nwe, K., et al. (2019). Differences in the Relaxometric Properties of Regioisomeric Benzyl-DOTA Bifunctional Chelators: Implications for Molecular Imaging. Bioconjugate Chemistry. Available at: [Link]

-

Roselli, M., et al. (1991). Comparative biodistribution studies of DTPA-derivative bifunctional chelates for radiometal labeled monoclonal antibodies. International Journal of Radiation Applications and Instrumentation. Part B. Nuclear Medicine and Biology. Available at: [Link]

-

Mather, S. J., et al. (1993). Comparative biodistributions of indium-111-labelled macrocycle chimeric B72.3 antibody conjugates in tumour-bearing mice. European Journal of Nuclear Medicine. Available at: [Link]

-

Sari, Y., et al. (2022). The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker. Molecules. Available at: [Link]

-

Tsoni, S., et al. (2016). Methods for the Production of Radiolabeled Bioagents for ImmunoPET. Methods in Molecular Biology. Available at: [Link]

-

Liu, S. (2008). Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides. Advanced Drug Delivery Reviews. Available at: [Link]

-

Li, D., et al. (2018). Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads. Bioconjugate Chemistry. Available at: [Link]

-

Ruloff, R., et al. (2002). Relaxivity and Transmetallation Stability of New Benzyl-Substituted Derivatives of Gadolinium DTPA Complexes. ResearchGate. Available at: [Link]

-

Li, D., et al. (2018). Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads. ResearchGate. Available at: [Link]

-

Visser, G. W. M., et al. (2009). p-Isothiocyanatobenzyl-desferrioxamine: a new bifunctional chelate for facile radiolabeling of monoclonal antibodies with zirconium-89 for immuno-PET imaging. European Journal of Nuclear Medicine and Molecular Imaging. Available at: [Link]

-

Visser, G. W. M., et al. (2009). p-Isothiocyanatobenzyl-desferrioxamine: a new bifunctional chelate for facile radiolabeling of monoclonal antibodies with zirconium-89 for immuno-PET imaging. PMC. Available at: [Link]

Sources

- 1. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Comparative biodistribution studies of DTPA-derivative bifunctional chelates for radiometal labeled monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Methods for the Production of Radiolabeled Bioagents for ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An indium-111-labelled membrane-targeted peptide for cell tracking with radionuclide imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal (90)Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Bifunctional Chelating Agents for Radiolabeling

Introduction: The Linchpin of Modern Radiopharmaceuticals

In the landscape of nuclear medicine, the ability to selectively deliver a radioactive payload to a specific biological target is paramount for both diagnostic imaging and targeted radiotherapy. This precision is made possible by radiopharmaceuticals, sophisticated constructs designed to navigate the complexities of the in vivo environment. At the heart of most modern radiopharmaceuticals lies a critical component: the bifunctional chelating agent (BFCA) .

A BFCA is a molecule with two distinct functional ends: one end, the chelator, forms a highly stable coordination complex with a radiometal, effectively caging the radioactive atom.[1][2][3] The other end possesses a reactive group that allows for covalent attachment to a targeting biomolecule, such as a monoclonal antibody, peptide, or small molecule.[2][4] This elegant two-part structure serves as the essential bridge, linking the diagnostic or therapeutic power of a radionuclide to the specificity of a biological vector.[1][4]

The choice of BFCA is not a trivial one; it is a decision that profoundly influences the stability, pharmacokinetics, and overall efficacy of the final radiopharmaceutical.[5][6][7] An ideal BFCA must form a complex with the radiometal that is both thermodynamically stable and kinetically inert to prevent the release of the radionuclide in vivo, which could lead to off-target toxicity and poor imaging contrast.[8][9] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the core principles of BFCAs, guiding the user through their selection, conjugation, and the subsequent radiolabeling process with field-proven insights.

Part 1: Fundamentals of Radionuclide Chelation

Before delving into the specifics of different BFCAs, it is crucial to understand the foundational principles of radionuclide coordination chemistry and the properties of the metals they are designed to carry.

The Radionuclide: The Emissive Core

The selection of a radionuclide is dictated by the intended application—diagnosis or therapy. Diagnostic radionuclides typically emit gamma (γ) rays for Single Photon Emission Computed Tomography (SPECT) or positrons (β+) for Positron Emission Tomography (PET). Therapeutic radionuclides emit particle radiation, such as beta particles (β-), alpha particles (α), or Auger electrons, which deposit high energy in localized areas to kill target cells.[4]

The chemical properties of the metallic radionuclide, particularly its ionic radius and preferred coordination number, are the primary determinants of which chelator will be most suitable.[9]

Table 1: Properties of Common Metallic Radionuclides for Imaging and Therapy

| Radionuclide | Half-Life | Primary Emission(s) | Emission Energy | Common Application |

| Gallium-68 (⁶⁸Ga) | 67.7 min | β+ (89%), EC (11%) | 1.9 MeV (β+ max) | PET Imaging |

| Copper-64 (⁶⁴Cu) | 12.7 h | β+ (17.8%), β- (38.4%) | 0.65 MeV (β+ max) | PET Imaging, Therapy |

| Zirconium-89 (⁸⁹Zr) | 78.4 h | β+ (22.7%), γ | 0.90 MeV (β+ max) | PET Imaging |

| Lutetium-177 (¹⁷⁷Lu) | 6.7 days | β- (100%), γ | 0.50 MeV (β- max) | Therapy, SPECT |

| Yttrium-90 (⁹⁰Y) | 64.1 h | β- (100%) | 2.28 MeV (β- max) | Therapy |

| Actinium-225 (²²⁵Ac) | 10.0 days | α (100%, decay chain) | 5.8 MeV (avg) | Alpha Therapy |

| Indium-111 (¹¹¹In) | 2.8 days | γ (EC 100%) | 171, 245 keV | SPECT Imaging |

The Chelation Principle: Creating an Inert Cage

Chelation is the process by which a polydentate ligand (the chelator) binds to a central metal ion to form a stable, ring-like structure called a chelate. The stability of this complex is critical. If the radiometal is released from the chelator in vivo, it can be taken up by other tissues (e.g., bone for ⁹⁰Y or transferrin for ⁶⁸Ga), leading to significant off-target radiation dose and compromising the diagnostic image or therapeutic effect.[8]

The most successful BFCAs are macrocyclic, meaning their donor atoms are pre-organized in a cyclic structure. This pre-organization leads to complexes with higher thermodynamic stability and kinetic inertness compared to their acyclic (linear) counterparts.[2] Acyclic chelators often bind metals more rapidly but can form less stable complexes.[2]

Part 2: A Deep Dive into Bifunctional Chelating Agents

BFCAs can be broadly categorized based on their core structure. The choice between them is a balance of the radionuclide's coordination chemistry, the required stability, and the conditions tolerated by the biomolecule.

Macrocyclic Chelators: The Gold Standard for Stability

Macrocyclic chelators are the preferred choice for many radiometals, particularly trivalent ions like ⁶⁸Ga, ¹¹¹In, and ¹⁷⁷Lu, due to the exceptional stability of the resulting complexes.[9][10]

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): DOTA is arguably the most versatile and widely used macrocyclic chelator.[11] Its 12-membered ring is highly effective at chelating a wide range of radiometals, including therapeutic lanthanides like ¹⁷⁷Lu and ⁹⁰Y, as well as diagnostic ions like ¹¹¹In and ⁶⁸Ga.[12][13]

-

Causality: The rigid, pre-organized structure of the DOTA cage perfectly encapsulates lanthanide ions, leading to extremely high in vivo stability.[13] However, this rigidity also means that labeling often requires heating (typically 85-95°C) to facilitate the metal's entry into the cage, which may not be suitable for heat-sensitive biomolecules.[10]

-

-

NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): NOTA features a smaller, 9-membered ring. It is considered the "gold standard" for chelating Gallium-68.[10]

-

Causality: The smaller cavity of NOTA is an ideal fit for the ionic radius of Ga³⁺, allowing for rapid and stable complexation, often at room temperature.[10][14] This is a significant advantage given the short 68-minute half-life of ⁶⁸Ga, which demands fast and efficient labeling procedures.[8][15]

-

Acyclic Chelators: The Advantage of Speed

While generally forming less inert complexes than macrocycles, acyclic chelators offer the advantage of faster labeling kinetics, often under milder conditions.

-

DTPA (Diethylenetriaminepentaacetic acid): DTPA was one of the first widely used BFCAs.[16] Its linear, flexible structure allows for rapid complexation with radiometals like ¹¹¹In.

-

Causality: The flexibility of DTPA allows it to quickly wrap around a metal ion without the kinetic barrier seen in rigid macrocycles. However, this same flexibility makes the resulting complex more susceptible to dissociation in vivo compared to DOTA-metal complexes.[9] The CHX-A''-DTPA variant was developed to improve in vivo stability over earlier forms.[9]

-

-

DFO (Desferrioxamine B): DFO is a natural siderophore with an extremely high affinity for Fe(III). This property makes it an excellent chelator for Zirconium-89 (⁸⁹Zr), which shares similar coordination chemistry.

-

Causality: ⁸⁹Zr is a large metal ion that requires a high coordination number, which the hexadentate DFO can satisfy. It is the chelator of choice for labeling antibodies with ⁸⁹Zr for immuno-PET studies, where the long half-life of the radionuclide matches the slow pharmacokinetics of the antibody.[9][17]

-

Table 2: Comparison of Common Bifunctional Chelating Agents

| Chelator | Structure Type | Preferred Radionuclides | Typical Labeling Conditions | Key Advantage |

| DOTA | Macrocyclic | ¹⁷⁷Lu, ⁹⁰Y, ¹¹¹In, ⁶⁸Ga, ²²⁵Ac | 85-95°C, pH 4.0-5.5 | High versatility and stability |

| NOTA | Macrocyclic | ⁶⁸Ga, ⁶⁴Cu | Room Temp, pH 3.5-4.5 | Rapid, mild labeling for ⁶⁸Ga |

| DTPA | Acyclic | ¹¹¹In | Room Temp, pH 5.0-6.0 | Fast labeling kinetics |

| DFO | Acyclic | ⁸⁹Zr | Room Temp, pH 7.0-7.4 | Gold standard for ⁸⁹Zr |

Part 3: The Art of Bioconjugation - Linking Chelator to Vector

Once a BFCA is chosen, the next critical step is to covalently attach it to the targeting biomolecule. The chemistry used must be efficient and occur under conditions that do not compromise the biological activity of the vector (e.g., an antibody's ability to bind its antigen).[18]

Common Bioconjugation Chemistries

The most prevalent strategies target primary amines (the N-terminus and lysine side chains) or thiols (from cysteine residues).[19]

-

NHS Ester Chemistry: N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, forming stable amide bonds. BFCAs like DOTA-NHS-ester are widely used for labeling proteins and peptides.

-

Causality: This reaction proceeds efficiently at a slightly alkaline pH (typically 7.5-8.5), where the amine groups are deprotonated and nucleophilic. The main drawback is its lack of site-specificity, as antibodies contain many lysine residues, leading to a heterogeneous product with a random distribution of chelators.[18]

-

-

Isothiocyanate Chemistry: Isothiocyanates (NCS) also react with primary amines to form a stable thiourea linkage. p-SCN-Bn-DOTA is a classic example.[20]

-

Causality: The reaction mechanism is similar to that of NHS esters and provides a robust method for conjugation, though it also results in random labeling.

-

-

Maleimide Chemistry: Maleimides react specifically with free sulfhydryl (thiol) groups, found on cysteine residues, to form a stable thioether bond.

-

Causality: This offers a route to more site-specific labeling. Antibodies typically have inter-chain disulfide bonds but few free thiols. By selectively reducing a limited number of these disulfide bonds, one can generate reactive thiols for conjugation, providing better control over the location and number of attached chelators.

-

Visualizing the Complete Radiopharmaceutical

The final product is a complex assembly of three key parts: the targeting biomolecule, the bifunctional chelator, and the radiometal.

Caption: Structure of a radiolabeled antibody.

Part 4: Experimental Protocols & Self-Validating Systems

A trustworthy protocol is a self-validating one. This means that critical quality control (QC) steps are integrated directly into the workflow to confirm the success of each stage before proceeding.

Protocol 1: DOTA-NHS-ester Conjugation to a Monoclonal Antibody

This protocol describes the random conjugation of a DOTA chelator to the lysine residues of a monoclonal antibody (mAb).

Materials:

-

Monoclonal Antibody (mAb) in a phosphate-free buffer (e.g., 0.1 M NaHCO₃, pH 8.5)

-

DOTA-NHS-ester (dissolved in anhydrous DMSO immediately before use)

-

PD-10 desalting column (or equivalent size-exclusion chromatography system)

-

0.1 M Sodium Citrate buffer, pH 5.5 (metal-free)

Step-by-Step Methodology:

-

Preparation: Adjust the concentration of the mAb to 5-10 mg/mL in 0.1 M NaHCO₃ buffer, pH 8.5. Causality: A slightly basic pH ensures that lysine amine groups are deprotonated and reactive.

-

Chelator Addition: Calculate the required amount of DOTA-NHS-ester for a 10-fold molar excess over the mAb. Dissolve it in a minimal volume of DMSO and immediately add it to the stirring mAb solution.

-

Incubation: Incubate the reaction for 1 hour at room temperature with gentle stirring.

-

Purification: Purify the DOTA-mAb conjugate from unreacted chelator using a PD-10 desalting column pre-equilibrated with 0.1 M Sodium Citrate buffer, pH 5.5. Collect the protein-containing fractions. Causality: This buffer exchange prepares the conjugate for subsequent radiolabeling and removes small molecule impurities.

-

Integrated QC - Characterization:

-

Determine the protein concentration of the purified conjugate (e.g., via Nanodrop).

-

Crucial Step: Determine the average number of chelators per mAb. This can be done using MALDI-TOF mass spectrometry (comparing the mass of the native vs. conjugated mAb) or by a competitive colorimetric assay with a non-radioactive metal. An average of 2-5 chelators per mAb is often ideal.

-

Protocol 2: Radiolabeling of DOTA-mAb with Lutetium-177

This protocol details the chelation of the therapeutic radionuclide ¹⁷⁷Lu to the purified DOTA-mAb conjugate.

Materials:

-

DOTA-mAb conjugate (from Protocol 1) in 0.1 M Sodium Citrate, pH 5.5

-

¹⁷⁷LuCl₃ in 0.04 M HCl (no-carrier-added)

-

0.5 M Sodium Acetate buffer, pH 5.0-5.5

-

Sterile, metal-free reaction vials

-

Heating block set to 95°C

-

Instant Thin-Layer Chromatography (iTLC) system

-

Radio-HPLC system (Size-Exclusion column)

Step-by-Step Methodology:

-

Reaction Setup: In a sterile vial, combine 100-500 µg of the DOTA-mAb conjugate with the required activity of ¹⁷⁷LuCl₃ (e.g., 1-10 mCi). Adjust the final pH to 4.5-5.0 using the sodium acetate buffer. The final reaction volume should be kept low (e.g., <500 µL). Causality: A slightly acidic pH is optimal for ¹⁷⁷Lu chelation with DOTA and minimizes hydrolysis of the metal ion.[21]

-

Incubation: Incubate the reaction vial at 95°C for 30 minutes.[22]

-

Integrated QC - Radiochemical Purity (RCP) Check:

-

Spot a small aliquot of the reaction mixture onto an iTLC strip (e.g., ITLC-SG).

-

Develop the strip using a mobile phase of 0.1 M Sodium Citrate, pH 5.0.

-

Self-Validation: In this system, the ¹⁷⁷Lu-DOTA-mAb remains at the origin (Rf = 0.0), while any free ¹⁷⁷Lu³⁺ migrates with the solvent front (Rf = 1.0).

-

Analyze the strip using a radio-TLC scanner. Proceed only if the RCP is >95%.

-

-

Purification (if necessary): If the RCP is <95%, the product can be purified using a PD-10 desalting column to remove free ¹⁷⁷Lu.

-

Final QC - Integrity and Purity Confirmation:

-

Analyze the final product using radio-HPLC with a size-exclusion column. This confirms the radioactivity is associated with the high-molecular-weight antibody peak and not with aggregates or fragments.[17][23]

-

Perform an immunoreactivity assay to confirm that the conjugation and labeling process has not damaged the antibody's binding affinity.[24] This involves incubating the radiolabeled antibody with an excess of its target antigen and measuring the percentage that binds.[24]

-

Visualizing the Radiolabeling Workflow

Caption: A self-validating workflow for radiolabeling.

Part 5: Choosing the Right BFCA - A Decision Framework

Selecting the optimal BFCA requires a holistic analysis of the radionuclide, the targeting biomolecule, and the intended clinical application.

-

Start with the Radionuclide: The radionuclide's identity is the first and most critical filter.

-

Therapeutic Lanthanide (¹⁷⁷Lu, ⁹⁰Y)? DOTA is the established and most reliable choice due to its exceptional stability with these metals.[13]

-

PET Imaging with ⁶⁸Ga? NOTA is superior, allowing for rapid, room-temperature labeling crucial for the short half-life.[10][25] DOTA is a viable but less efficient alternative, requiring heat.

-

Long-term PET Imaging with ⁸⁹Zr? DFO is the only well-established option.

-

-

Consider the Biomolecule's Sensitivity:

-

Is the biomolecule heat-sensitive? If labeling a delicate protein with ⁶⁸Ga, the room-temperature conditions afforded by NOTA are a major advantage over the heating required for DOTA.

-

Is site-specific conjugation required? While most BFCAs are functionalized for amine chemistry, versions with maleimide or other click-chemistry handles are available for more controlled, site-specific attachment.

-

-

Evaluate the "Theranostic Pair" Potential:

-

Theranostics involves using the same targeting molecule labeled with a diagnostic radionuclide for imaging and a therapeutic radionuclide for treatment. For example, a DOTA-peptide can be labeled with ⁶⁸Ga for PET imaging to select patients, and then with ¹⁷⁷Lu for therapy.

-

Causality: DOTA is an excellent chelator for creating theranostic pairs because it can stably complex both diagnostic (⁶⁸Ga) and therapeutic (¹⁷⁷Lu) radiometals.[10] This ensures that the imaging agent and the therapeutic agent have nearly identical pharmacokinetics, making the diagnostic scan highly predictive of the therapeutic dose distribution.

-

Conclusion and Future Outlook

Bifunctional chelating agents are indispensable tools in the development of targeted radiopharmaceuticals. The interplay between the coordination chemistry of the radiometal and the structural properties of the chelator dictates the ultimate success of the agent in vivo. While established chelators like DOTA, NOTA, and DFO form the backbone of current clinical and preclinical research, the field is continuously evolving. Innovations focus on developing new BFCAs that offer even faster labeling kinetics at room temperature, greater in vivo stability for challenging radiometals like ²²⁵Ac and its daughters, and novel bioconjugation strategies that allow for precise, site-specific attachment to biomolecules.[6][26][27] As our understanding of coordination chemistry deepens, the next generation of BFCAs will undoubtedly enable the development of safer and more effective radiopharmaceuticals for diagnosing and treating disease.

References

-

Meckel, M., et al. (2015). Pharmaceutical quality control of radiolabeled monoclonal antibodies and their fragments. Am J Physiol Imaging, 4(1), 39-44. Available at: [Link]

-

Liu, S. (2008). Bifunctional coupling agents for radiolabeling of biomolecules and target-specific delivery of metallic radionuclides. Advanced Drug Delivery Reviews, 60(12), 1347-1370. Available at: [Link]

-

Lindmo, T., et al. (1990). Quality control test for immunoreactivity of radiolabeled antibody. Journal of Nuclear Medicine, 31(10), 1655-1662. Available at: [Link]

-

Astolfo, A., et al. (2016). Gallium-68-labelled NOTA-oligonucleotides: an optimized method for their preparation. Journal of Labelled Compounds and Radiopharmaceuticals, 59(4), 149-156. Available at: [Link]

-

Fay, R., & Holland, J. P. (2019). The Impact of Emerging Bioconjugation Chemistries on Radiopharmaceuticals. Journal of Nuclear Medicine, 60(5), 587-591. Available at: [Link]

-

International Atomic Energy Agency. (1998). Labelling, quality control and clinical evaluation of monoclonal antibodies for scintigraphy. IAEA-TECDOC-1029. Available at: [Link]

-

Liu, G., & Hnatowich, D. J. (2011). A Brief Review of Chelators for Radiolabeling Oligomers. Molecules, 16(1), 455-473. Available at: [Link]

-

Holland, J. P., & Fay, R. (2019). The Impact of Emerging Bioconjugation Chemistries on Radiopharmaceuticals. Journal of Nuclear Medicine, 60(5), 587-591. Available at: [Link]

-

Liu, G., & Hnatowich, D. J. (2007). Labeling Biomolecules with Radiorhenium - A Review of the Bifunctional Chelators. Anti-cancer agents in medicinal chemistry, 7(3), 367–377. Available at: [Link]

-

Liu, S. (2008). Bifunctional coupling agents for radiolabeling of biomolecules and target-specific delivery of metallic radionuclides. Advanced Drug Delivery Reviews, 60(12), 1347-1370. Available at: [Link]

-

Viola-Villegas, N., & Doyle, R. P. (2009). The coordination chemistry of 64Cu and 68Ga: A review of the bifunctional chelates for the development of new PET radiopharmaceuticals. Coordination Chemistry Reviews, 253(15-16), 1906-1925. Available at: [Link]

-

Price, E. W., & Orvig, C. (2014). Matching chelators to radiometals for radiopharmaceuticals. Chemical Society Reviews, 43(1), 260-290. Available at: [Link]

-

Zeglis, B. M., et al. (2015). Bioconjugation Methods for Radiopharmaceutical Chemistry. Chemical Reviews, 115(1), 110-124. Available at: [Link]

-

Vos, B. K., et al. (2020). State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET. Bioconjugate Chemistry, 31(5), 1235-1255. Available at: [Link]

-

Adumeau, P., et al. (2016). The Impact of Emerging Bioconjugation Chemistries on Radiopharmaceuticals. Nature Reviews Chemistry, 1(1), 0002. Available at: [Link]

-

Aulsebrook, M. L., et al. (2020). State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET. Bioconjugate Chemistry, 31(5), 1235-1255. Available at: [Link]

-

Ogawa, K., et al. (2022). A Novel Bifunctional Chelating Agent for Tyrosine-Specific Radiolabeling of Peptides and Proteins. Bioconjugate Chemistry, 33(10), 1836-1844. Available at: [Link]

-

McMurry, T. J., et al. (1998). Synthesis, Conjugation, and Radiolabeling of a Novel Bifunctional Chelating Agent for 225Ac Radioimmunotherapy Applications. Bioconjugate Chemistry, 9(2), 221-235. Available at: [Link]

-

Brechbiel, M. W. (2008). Bifunctional Chelates for Metal Nuclides. The Quarterly Journal of Nuclear Medicine and Molecular Imaging, 52(2), 166-173. Available at: [Link]

-

Breeman, W. A. P., et al. (2011). Practical Aspects of labeling DTPA- and DOTA- Peptides with Yttrium-90 and Lutetium-177. Seminars in Nuclear Medicine, 41(4), 255-264. Available at: [Link]

-

Astolfo, A., et al. (2016). Gallium-68-labelled NOTA-oligonucleotides: An optimized method for their preparation. Journal of Labelled Compounds and Radiopharmaceuticals, 59(4), 149-156. Available at: [Link]

-

Rashidian, M., et al. (2017). Emerging site-specific bioconjugation strategies for radioimmunotracer development. Nature Communications, 8, 14959. Available at: [Link]

-

Sarko, D., et al. (2012). Bifunctional Chelators in the Design and Application of Radiopharmaceuticals for Oncological Diseases. Current Medicinal Chemistry, 19(17), 2667-2682. Available at: [Link]

-

Sioen, S., et al. (2024). Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56 in a 68Ga Setting: The Critical Impact of Antioxidant Concentrations. Pharmaceuticals, 17(2), 198. Available at: [Link]

-

Baudhuin, H., et al. (2022). 68Ga-Labeling: Laying the Foundation for an Anti-Radiolytic Formulation for NOTA-sdAb PET Tracers. Pharmaceuticals, 15(11), 1362. Available at: [Link]

-

Sarko, D., et al. (2012). Bifunctional Chelators in the Design and Application of Radiopharmaceuticals for Oncological Diseases. Current Medicinal Chemistry, 19(17), 2667-2682. Available at: [Link]

-

Sarko, D., et al. (2012). Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases. Current Medicinal Chemistry, 19(17), 2667-2682. Available at: [Link]

-